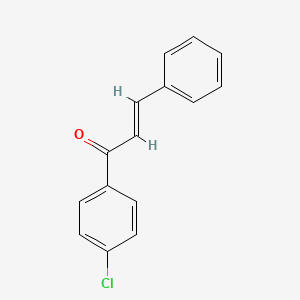

4'-Chlorochalcone

CAS No.: 22966-22-9

Cat. No.: VC7876981

Molecular Formula: C15H11ClO

Molecular Weight: 242.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22966-22-9 |

|---|---|

| Molecular Formula | C15H11ClO |

| Molecular Weight | 242.7 g/mol |

| IUPAC Name | (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one |

| Standard InChI | InChI=1S/C15H11ClO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H/b11-6+ |

| Standard InChI Key | HIINIOLNGCQCSM-IZZDOVSWSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl |

| SMILES | C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl |

| Canonical SMILES | C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl |

Introduction

Chemical Synthesis and Structural Characteristics

Synthesis via Claisen-Schmidt Condensation

The synthesis of 4'-chlorochalcone predominantly employs the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone derivative and a substituted benzaldehyde . For 4'-chlorochalcone, the protocol involves:

-

Reactants: 4-Chlorobenzaldehyde and acetophenone.

-

Catalyst: Potassium hydroxide (KOH) or sodium hydroxide.

-

Solvent: Methanol or ethanol.

The reaction proceeds via deprotonation of the ketone, enolate formation, and nucleophilic attack on the aldehyde, followed by dehydration to yield the α,β-unsaturated ketone. This method achieves yields exceeding 90% under optimized conditions .

Structural Insights

The crystal structure of 4'-chlorochalcone has been resolved in monoclinic systems with space group . Key structural features include:

-

Bond lengths: The enone system exhibits partial double-bond character (: 1.22 Å; : 1.32 Å) .

-

Dihedral angles: The two aromatic rings are nearly coplanar (dihedral angle < 10°), facilitating conjugation .

-

Substituent effects: The electron-withdrawing chlorine atom enhances the electrophilicity of the carbonyl group, promoting reactivity with nucleophiles .

Physical and Chemical Properties

Physical Properties

| Property | Value |

|---|---|

| Melting point | 113–117°C |

| Boiling point | 345.7°C (estimated) |

| Density | 1.1255 g/cm³ (estimated) |

| Refractive index | 1.5220 (estimated) |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., DMSO, chloroform) |

Chemical Reactivity

4'-Chlorochalcone participates in reactions typical of α,β-unsaturated ketones:

-

Michael addition: Nucleophiles (e.g., amines, thiols) attack the β-carbon.

-

Cyclization: Forms pyrazoline or flavone derivatives under acidic or basic conditions .

-

Electrophilic substitution: The chlorine substituent directs incoming electrophiles to the ortho and para positions on the B-ring .

Pharmacological Applications and Research Findings

Anticancer Activity

In a 2018 study, 4'-chlorochalcone derivatives demonstrated selective cytotoxicity against colon (WiDr) and breast (T47D) cancer cell lines :

-

WiDr cells: IC = 20.42 µg/mL (superior to 5-fluorouracil, IC = 22.91 µg/mL).

-

T47D cells: IC = 42.66 µg/mL.

Mechanistic studies suggest apoptosis induction via mitochondrial depolarization and caspase-3 activation .

Acetylcholinesterase (AChE) Inhibition

Tertiary amine derivatives of 4'-chlorochalcone exhibit potent AChE inhibition, a therapeutic target for Alzheimer’s disease :

-

Compound 4l: IC = 0.17 µM, with 667-fold selectivity over butyrylcholinesterase (BuChE).

-

Binding mode: Molecular docking reveals dual interactions with the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE .

Molecular Interactions and Biochemical Mechanisms

Enzyme Inhibition

The chlorine atom enhances AChE inhibition by:

-

Stabilizing ligand-enzyme complexes via halogen bonding with Tyr337 .

-

Modulating electron density in the chalcone backbone, improving π-π interactions with Trp86 .

Apoptotic Pathways

4'-Chlorochalcone triggers apoptosis through:

-

ROS generation: Elevated reactive oxygen species (ROS) damage mitochondrial membranes .

-

Bax/Bcl-2 modulation: Upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2 .

Future Research Directions

-

Structure-activity relationship (SAR) studies: Optimizing substituents on both aromatic rings to enhance potency and selectivity.

-

In vivo validation: Assessing pharmacokinetics and toxicity in animal models.

-

Combination therapies: Exploring synergies with existing chemotherapeutic agents or AChE inhibitors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume